molecular formula C6H11ClN4O2 B1451072 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride CAS No. 1185299-27-7

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

Cat. No.: B1451072
CAS No.: 1185299-27-7
M. Wt: 206.63 g/mol
InChI Key: KAFKGNPLKLJVQC-UHFFFAOYSA-N
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Description

Table 1: Key molecular descriptors

Property Value Source
Molecular formula C₆H₁₁ClN₄O₂
SMILES CN(C)C(=O)C1=NC(CN)=NO1.Cl
InChIKey KAFKGNPLKLJVQC-UHFFFAOYSA-N
Predicted molecular mass 206.63 g/mol

While single-crystal X-ray diffraction data for this specific compound remain unpublished, structural analogs provide insight into the 1,2,4-oxadiazole ring's planarity and bond geometry. For instance, studies on related 1,2,4-oxadiazoles demonstrate average N-O bond lengths of 1.36–1.38 Å and N-N distances of 1.31–1.33 Å within the heterocyclic core. The dimethylcarboxamide substituent adopts a conformation where the carbonyl oxygen lies coplanar with the oxadiazole ring, as observed in N,N-dimethylcarboxamide derivatives.

Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-10(2)6(11)5-8-4(3-7)9-12-5;/h3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFKGNPLKLJVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-27-7
Record name 1,2,4-Oxadiazole-5-carboxamide, 3-(aminomethyl)-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Classical Approach

  • Starting Materials: Amidoximes derived from nitriles (e.g., aminomethyl substituted nitriles) and carboxylic acid derivatives such as acyl chlorides or esters (e.g., N,N-dimethyl carboxamide esters).
  • Reaction Conditions: Typically involves heating amidoximes with acyl chlorides or activated esters in the presence of catalysts like pyridine or tetrabutylammonium fluoride (TBAF).
  • Outcomes: Formation of 3,5-disubstituted 1,2,4-oxadiazoles, including the aminomethyl and dimethyl carboxamide substitutions.

Advantages: Straightforward reaction scheme, well-documented protocols.

Limitations: Often requires harsh conditions, long reaction times, and may suffer from low to moderate yields and purification challenges.

Microwave-Assisted Cyclization

  • Innovation: Microwave irradiation (MWI) has been applied to accelerate the heterocyclization of amidoximes and carboxylic acid derivatives.
  • Benefits: Significantly reduces reaction time (minutes instead of hours), improves yields, and simplifies purification.
  • Catalysts: NH4F/Al2O3 or K2CO3 have been used effectively under microwave conditions.
  • Environmental Aspect: Reduced use of volatile organic solvents aligns with green chemistry principles.

One-Pot Room Temperature Synthesis

  • Method: Amidoximes react with methyl or ethyl esters of carboxylic acids in a superbase medium such as NaOH/DMSO.
  • Reaction Time: Moderate to long (4–24 hours).
  • Yields: Variable, from poor (11%) to excellent (90%), depending on substituents.
  • Notes: Presence of hydroxyl or amino groups on carboxylic acid esters can limit product formation.

Vilsmeier Reagent Activation

  • Procedure: Activation of the carboxylic acid group with Vilsmeier reagent facilitates one-pot synthesis with good to excellent yields (61–93%).
  • Advantages: Simple purification, readily available starting materials, and efficient one-pot synthesis.

1,3-Dipolar Cycloaddition Method

  • Process: Involves the cycloaddition of nitrile oxides to nitriles, forming the 1,2,4-oxadiazole ring.
  • Catalysts: Platinum(IV) complexes have been used to promote the reaction under mild conditions.
  • Challenges: Poor solubility of platinum complexes, expensive catalysts, low yields, and side reactions such as nitrile oxide dimerization limit practical application.

Specific Preparation Route for 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide Hydrochloride

While direct literature on this exact compound is limited, the preparation can be inferred from the general amidoxime cyclization methods:

Step Reagents and Conditions Description Expected Outcome
1 Synthesis of amidoxime intermediate from nitrile precursor (aminomethyl-substituted nitrile) and hydroxylamine hydrochloride in aqueous ethanol at reflux Conversion of nitrile to amidoxime Aminomethyl amidoxime intermediate
2 Reaction of amidoxime with N,N-dimethylcarboxylic acid derivative (e.g., ester or acid chloride) using coupling reagents such as EDC·HCl or DCC in dichloromethane at 0–30 °C, followed by heating to 110 °C Cyclization to form 1,2,4-oxadiazole ring with dimethyl carboxamide substitution Formation of 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide
3 Treatment with hydrochloric acid to form the hydrochloride salt Salt formation to improve stability and solubility This compound

This method aligns with protocols reported for similar oxadiazole derivatives with amidoxime and carboxylic acid coupling.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime, acyl chloride Pyridine, TBAF Heating, reflux Moderate Simple reagents Harsh conditions, purification issues
Microwave-Assisted Cyclization Amidoxime, esters/acyl chlorides NH4F/Al2O3, K2CO3 Microwave irradiation, short time Good to excellent Fast, green chemistry Requires microwave setup
One-Pot NaOH/DMSO Amidoxime, methyl/ethyl esters NaOH/DMSO superbase Room temperature, 4–24 h 11–90% Mild, one-pot Limited by functional groups
Vilsmeier Reagent Activation Amidoxime, carboxylic acid Vilsmeier reagent One-pot, mild 61–93% High yield, simple purification Use of reactive reagent
1,3-Dipolar Cycloaddition Nitrile oxide, nitrile Pt(IV) catalyst Mild, 10–72 h Low to moderate Mild conditions Expensive catalyst, poor yields

Research Findings and Practical Considerations

  • Microwave-assisted methods provide the best balance of speed and yield for oxadiazole ring formation, including derivatives with aminomethyl and dimethylcarboxamide groups.
  • One-pot syntheses using superbase media or Vilsmeier reagent activation are attractive for scale-up due to operational simplicity and good yields.
  • Amidoxime preparation by reaction of nitriles with hydroxylamine hydrochloride is a reliable and widely used step in the synthesis of 1,2,4-oxadiazoles.
  • Formation of the hydrochloride salt enhances the compound’s stability and solubility for pharmaceutical applications.
  • Purification challenges often arise due to side products and similar polarity species; chromatographic techniques or crystallization from appropriate solvents are recommended.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The oxadiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: The aminomethyl group can be reduced to form amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring or the aminomethyl group can be substituted with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Alkylated or aminated derivatives of the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It has been studied for its ability to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Research

Proteomics Research
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is utilized in proteomics for labeling proteins. Its ability to form stable conjugates with amino acids makes it valuable in the study of protein interactions and functions within biological systems .

Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies where it acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property allows researchers to explore metabolic processes and develop potential therapeutic strategies for metabolic disorders .

Material Science

Polymer Chemistry
In material science, derivatives of oxadiazole compounds are explored for their applications in polymer chemistry. The incorporation of 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .

Sensors and Devices
The unique electronic properties of oxadiazole compounds make them suitable for use in sensors and electronic devices. Research is ongoing into their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can improve efficiency and stability .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Properties Induces apoptosis in specific cancer cell lines
Neuroprotective Effects Reduces oxidative stress in neuronal cells
Proteomics Research Stable protein labeling for interaction studies
Enzyme Inhibition Competitive inhibition observed
Polymer Chemistry Enhanced thermal stability in polymer matrices
Sensors and Devices Improved efficiency in OLEDs and OPVs

Mechanism of Action

The mechanism by which 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide Hydrochloride

  • Structure : Differs by having a single N-methyl group instead of N,N-dimethyl on the carboxamide.
  • Molecular formula: C₆H₁₀ClN₅O₂ .
  • Applications : Used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity.

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide Hydrochloride

  • Structure: Substituted with a bulkier 2-aminopropan-2-yl group at position 3.
  • Properties : Increased steric bulk may reduce membrane permeability but enhance target binding specificity. Molecular weight: 198.10 g/mol; Formula: C₆H₁₃Cl₂N₃O .

N-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide Hydrochloride

  • Structure: Incorporates a benzodioxole aromatic ring and a methylaminoethyl chain.
  • Likely higher logP (lipophilicity) compared to simpler derivatives. Molecular formula: C₁₅H₁₈ClN₅O₄ .

3-(Aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide Hydrochloride

  • Structure : Cyclopropyl group replaces dimethyl on the carboxamide.
  • Properties : Cyclopropane’s rigidity may influence conformational stability and receptor interactions. Used in medicinal chemistry for probing steric effects .

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₇H₁₃ClN₄O₂ N,N-dimethylcarboxamide, aminomethyl 230.66 (est.) High lipophilicity; discontinued
3-(Aminomethyl)-N-methyl derivative C₆H₁₀ClN₅O₂ N-methylcarboxamide 219.63 Moderate solubility; commercial availability
3-(2-Aminopropan-2-yl) analogue C₆H₁₃Cl₂N₃O 2-aminopropan-2-yl 198.10 Steric bulk; potential for targeted binding
Benzodioxole-containing derivative C₁₅H₁₈ClN₅O₄ Benzodioxole, methylaminoethyl 368.79 Aromatic interactions; enhanced logP
N-Cyclopropyl derivative C₇H₁₂ClN₅O₂ Cyclopropylcarboxamide 233.66 (est.) Conformational rigidity; improved metabolic stability

Biological Activity

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is a heterocyclic compound that has gained attention in various fields due to its unique oxadiazole structure, which imparts stability and versatility in chemical reactions. This article explores the biological activities of this compound, including its potential pharmacological applications and mechanisms of action.

  • Molecular Formula : C6H10N4O2
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 1119449-52-3
  • Chemical Structure :
    • Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can alter enzymatic activity, which may lead to various therapeutic effects. Its oxadiazole ring enhances its stability and reactivity, making it suitable for diverse biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Activity
HL-60 (Leukemia)19.0Moderate cytotoxicity
NCI H292 (Lung)Not specifiedPotential inhibition
HT29 (Colon)Not specifiedPotential inhibition

In a study evaluating the cytotoxicity of similar compounds, it was found that derivatives with the oxadiazole moiety exhibited significant antiproliferative activities against human cancer cell lines, suggesting that this compound may share similar properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can exhibit antibacterial effects against various strains, including Staphylococcus spp. The presence of specific functional groups in the oxadiazole structure is believed to enhance their antimicrobial efficacy .

Other Biological Activities

Research has identified additional biological activities associated with compounds containing the oxadiazole ring:

  • Antiviral Activity : Some derivatives have shown potential as HIV integrase inhibitors.
  • Antituberculosis Activity : Certain oxadiazoles have been effective against resistant strains of Mycobacterium tuberculosis.
  • Anti-inflammatory and Antidiabetic Properties : Compounds in this class have demonstrated anti-inflammatory effects and potential benefits in managing diabetes .

Case Study 1: Cytotoxicity Assessment

In a recent study evaluating the cytotoxicity of various oxadiazole derivatives, including our compound of interest, researchers utilized an MTT assay to measure cell viability across different concentrations. The findings indicated that compounds similar to this compound exhibited significant cytotoxic effects on HL-60 cells at concentrations as low as 19 µM .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of oxadiazole derivatives against bacterial strains. The results demonstrated that certain compounds showed strong bactericidal effects without significant toxicity toward normal human cells (L929 cell line), indicating a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for preparing 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor amidoximes or carboxamide derivatives. For example, hydroxylamine derivatives can react with nitriles or carboxylic acids under acidic or basic conditions to form the 1,2,4-oxadiazole core. Subsequent functionalization, such as aminomethylation via reductive amination or nucleophilic substitution, introduces the aminomethyl group. The N,N-dimethylcarbamoyl moiety is often installed using dimethylamine or via carbodiimide-mediated coupling. Key steps include optimizing reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents like K₂CO₃ for deprotonation (as seen in oxadiazole-thiol alkylation reactions) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves the oxadiazole ring protons (δ 8.5–9.0 ppm for H-3) and aminomethyl group (δ 3.0–3.5 ppm). Infrared (IR) spectroscopy confirms the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bends. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern. X-ray crystallography, as demonstrated for structurally related oxadiazole derivatives, provides definitive proof of regiochemistry and hydrogen bonding between the hydrochloride and oxadiazole N-atoms .

Advanced Research Questions

Q. How do electronic effects of substituents influence the oxadiazole ring’s stability under varying pH conditions?

  • Methodological Answer : The electron-withdrawing carboxamide group stabilizes the oxadiazole ring under acidic conditions by delocalizing positive charge, while the electron-donating N,N-dimethyl group enhances susceptibility to nucleophilic attack in basic media. Reactivity studies using kinetic monitoring (e.g., UV-Vis or HPLC) under controlled pH (1–14) reveal degradation pathways. For instance, hydrolysis of the oxadiazole ring to a diamide occurs above pH 10, with rate constants dependent on substituent electronic profiles. Computational modeling (DFT) of charge distribution and frontier molecular orbitals can predict stability trends .

Q. What strategies resolve contradictions in reported synthetic yields when using different cyclization agents?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-oxidation or dimerization). Systematic screening of cyclization agents (e.g., POCl₃ vs. H₂SO₄) and reaction solvents (polar aprotic vs. protic) identifies optimal conditions. For example, POCl₃ in DMF at 0–5°C minimizes byproducts compared to H₂SO₄. Real-time monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy helps track intermediate formation. Statistical tools like Design of Experiments (DoE) optimize parameters (temperature, stoichiometry) to maximize yield .

Q. Which in silico and in vitro approaches evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens against kinase ATP-binding pockets, prioritizing targets with high docking scores (e.g., < -8 kcal/mol). Molecular dynamics simulations assess binding stability over 100 ns. In vitro, kinase inhibition assays (ADP-Glo™) quantify IC₅₀ values against recombinant kinases (e.g., EGFR, BRAF). Selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects. Structural analogs with halogen substitutions (e.g., bromine at the phenyl ring) enhance potency, as seen in related oxadiazole kinase inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.